molecular formula C23H28N2O B092894 N,1-ditert-butyl-3-phenylindole-2-carboxamide CAS No. 17537-55-2

N,1-ditert-butyl-3-phenylindole-2-carboxamide

Cat. No. B092894
CAS RN: 17537-55-2
M. Wt: 348.5 g/mol
InChI Key: IOYDQASCKXVGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-ditert-butyl-3-phenylindole-2-carboxamide, also known as DTBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTBPI is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism Of Action

N,1-ditert-butyl-3-phenylindole-2-carboxamide exerts its biological effects by binding to specific targets in the cell, such as ion channels or enzymes. The binding of N,1-ditert-butyl-3-phenylindole-2-carboxamide to these targets can alter their activity, leading to changes in cellular signaling pathways and ultimately, changes in cell behavior. The precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide varies depending on the specific target it binds to.

Biochemical And Physiological Effects

N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N,1-ditert-butyl-3-phenylindole-2-carboxamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately, cell death. In neurons, N,1-ditert-butyl-3-phenylindole-2-carboxamide modulates the activity of ion channels, which can affect the transmission of signals in the nervous system. In addition, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N,1-ditert-butyl-3-phenylindole-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N,1-ditert-butyl-3-phenylindole-2-carboxamide also has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several future directions for research on N,1-ditert-butyl-3-phenylindole-2-carboxamide, including the development of novel derivatives with improved potency and selectivity, the identification of new targets for N,1-ditert-butyl-3-phenylindole-2-carboxamide, and the exploration of its potential applications in other fields, such as agriculture and materials science. In addition, further studies are needed to elucidate the precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide and to determine its safety and efficacy in vivo.

Synthesis Methods

N,1-ditert-butyl-3-phenylindole-2-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with tert-butyl isocyanide in the presence of a palladium catalyst, or the reaction of 2-aminobenzamide with tert-butyl isocyanate in the presence of a base. The reaction yields N,1-ditert-butyl-3-phenylindole-2-carboxamide as a white solid with a melting point of 220-222°C.

Scientific Research Applications

N,1-ditert-butyl-3-phenylindole-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been found to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system. In drug discovery, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been used as a scaffold for the design of novel compounds with potential therapeutic applications.

properties

CAS RN

17537-55-2

Product Name

N,1-ditert-butyl-3-phenylindole-2-carboxamide

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

N,1-ditert-butyl-3-phenylindole-2-carboxamide

InChI

InChI=1S/C23H28N2O/c1-22(2,3)24-21(26)20-19(16-12-8-7-9-13-16)17-14-10-11-15-18(17)25(20)23(4,5)6/h7-15H,1-6H3,(H,24,26)

InChI Key

IOYDQASCKXVGTL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3

synonyms

N,1-Di-tert-butyl-3-phenyl-1H-indole-2-carboxamide

Origin of Product

United States

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